Acyl Fluoride vs. Acyl Chloride: Exclusive Reactivity in Ir-Catalyzed Decarbonylative Coupling
In a direct comparative experiment under Ir-catalyzed decarbonylative coupling conditions, benzoyl fluoride (acyl fluoride class) participated productively in direct arylation with arenes, whereas benzoyl chloride (acyl chloride class) was confirmed to be totally unreactive [1]. The study explicitly states that this reaction proceeds only when acyl fluorides are used; other acyl halides cannot be used [1]. This demonstrates that the –COF functionality of 2,4,5-trifluorobenzoyl fluoride is not merely a kinetic variant of the –COCl analog but a prerequisite for accessing this entire synthetic manifold.
| Evidence Dimension | Reactivity in Ir-catalyzed decarbonylative direct arylation |
|---|---|
| Target Compound Data | 2,4,5-Trifluorobenzoyl fluoride (acyl fluoride): reactive; productive coupling observed |
| Comparator Or Baseline | 2,4,5-Trifluorobenzoyl chloride (acyl chloride): totally unreactive; no conversion |
| Quantified Difference | Qualitative binary outcome: active (fluoride) vs. inactive (chloride) |
| Conditions | Ir-catalyzed decarbonylative coupling with arenes/heteroarenes via C-H activation; Chemistry Letters 2019, 48(2), 94–97 |
Why This Matters
Procurement of the fluoride rather than the chloride is mandatory for any research program employing Ir-catalyzed decarbonylative coupling; the chloride fails completely under identical conditions.
- [1] Sakurai, S. & Tobisu, M. (2019). Iridium-catalyzed Decarbonylative Coupling of Acyl Fluorides with Arenes and Heteroarenes via C-H Activation. Chemistry Letters, 48(2), 94–97. DOI: 10.1246/cl.180857. View Source
